![molecular formula C21H27N5O2 B5207668 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. This core is substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 4-methylpiperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrimidine), a heterocyclic ring (piperazine), and ether groups (methoxy groups). These functional groups could influence the compound’s chemical behavior and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The ether groups might undergo reactions under acidic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and ether groups could affect its polarity and solubility .Scientific Research Applications
- Research : A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 inhibitors . These compounds exhibited significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Enzymatic inhibitory activity against CDK2/cyclin A2 was also demonstrated.
- Research : Molecular modeling studies indicated that 2-pyrazoline compounds, including derivatives of our compound, may selectively inhibit AChE and potentially act as neuroprotective agents .
- Research : A quinoline derivative was synthesized from our compound through a two-step procedure. This compound showed stability and high purity, making it a potential candidate for drug development .
- Research : Our compound significantly altered cell cycle progression and induced apoptosis in cancer cells .
CDK2 Inhibition for Cancer Treatment
Neuroprotective Potential
Quinoline Derivatives for Drug Development
N-Arylpiperazine Derivatives
Cell Cycle Alteration and Apoptosis Induction
Dual Activity Against Cell Lines and CDK2
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-14-12-19(25-10-8-24(3)9-11-25)26-21(22-14)15(2)20(23-26)16-6-7-17(27-4)18(13-16)28-5/h6-7,12-13H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJDBDFRIKTTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.